molecular formula C9H21ClN2O B555168 L-Valine t-butylamide hydrochloride CAS No. 70421-65-7

L-Valine t-butylamide hydrochloride

Cat. No. B555168
CAS RN: 70421-65-7
M. Wt: 208.73 g/mol
InChI Key: DYVSNFCPWQDKIJ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine t-butylamide hydrochloride is a chemical compound with the molecular formula C9H20N2O·HCl and a molecular weight of 208.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of L-Valine t-butylamide hydrochloride consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

L-Valine t-butylamide hydrochloride is a white powder . It has a molecular weight of 208.73 g/mol . The physicochemical properties of L-Valine, a component of L-Valine t-butylamide hydrochloride, have been studied extensively .

Scientific Research Applications

  • Gas Chromatography Applications :

    • An improved synthesis method for N-docosanoyl-D-valine tert.-butylamide was developed for gas chromatographic analysis of D- and L-leucine mixtures, demonstrating its utility in enantiomeric separation in gas chromatography (Bonner & Blair, 1979).
    • L-valine tert.-butylamide-modified silicone GE XE-60 has been used for the separation of amino acid enantiomers by glass capillary gas chromatography (Abe, Kuramoto, & Musha, 1983).
    • Chirasil-Val, a gas chromatographic phase loaded with L-valine tert.-butylamide, showed maximum separation of enantiomeric pairs of N-trifluoroacetyl amino acid n-propyl esters (Koppenhoefer, Mühleck, & Lohmiller, 1995).
  • Liquid Chromatography Applications :

    • N-acetyl-L-valine-tert.-butylamide used in silica gel liquid chromatography enabled optical resolution of D- and L-amino acid derivatives (Dobashi & Hara, 1983).
    • Chiral recognition for N-trifluoroacetyl (N-TFA) tert-butylamides of amino acids was investigated using L-valine derivatives as stationary phases in gas chromatography (Chang, Charles, & Gil-av, 1980).
  • Nutritional Applications :

  • Molecular Recognition and Synthesis :

    • L-Valine derivatives have been utilized in molecular recognition and synthesis studies, such as in the creation of novel chiral stationary phases for amino acid separation (Saeed, Sandra, & Verzele, 1979).

Future Directions

Future research directions could involve the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release . This strategy could improve the stability, efficacy, and tolerability of antibody-drug conjugates . Another potential direction could involve the doping of amino acid L-Valine to improve the optical and dielectric functions of certain crystals .

properties

IUPAC Name

(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVSNFCPWQDKIJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628439
Record name N-tert-Butyl-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine t-butylamide hydrochloride

CAS RN

70421-65-7
Record name N-tert-Butyl-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine t-butylamide hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Valine t-butylamide hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Valine t-butylamide hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Valine t-butylamide hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Valine t-butylamide hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Valine t-butylamide hydrochloride

Citations

For This Compound
1
Citations
H Frank, I Abe, G Fabian - Journal of High Resolution …, 1992 - Wiley Online Library
… The resulting carboxypolysiloxane (0.33 g) and a 3-fold molar excess of L-valine-t-butylamide hydrochloride (146 mg, 0.7 mmol) were dissolved in diethyl ether (15 ml). The solution …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.